molecular formula C12H14F2O2 B7874751 6-(2,3-Difluorophenoxy)hexan-2-one

6-(2,3-Difluorophenoxy)hexan-2-one

Cat. No.: B7874751
M. Wt: 228.23 g/mol
InChI Key: SQXUETQMCPFNSZ-UHFFFAOYSA-N
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Description

6-(2,3-Difluorophenoxy)hexan-2-one is an organic compound characterized by the presence of a hexanone backbone substituted with a difluorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Difluorophenoxy)hexan-2-one typically involves the reaction of 2,3-difluorophenol with 6-bromohexan-2-one under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion formed from 2,3-difluorophenol displaces the bromine atom in 6-bromohexan-2-one .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Difluorophenoxy)hexan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2,3-Difluorophenoxy)hexan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-(2,3-Difluorophenoxy)hexan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance binding affinity and specificity, while the ketone moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,4-Difluorophenoxy)hexan-2-one
  • 6-(3,4-Difluorophenoxy)hexan-2-one
  • 6-(2,3-Dichlorophenoxy)hexan-2-one

Uniqueness

6-(2,3-Difluorophenoxy)hexan-2-one is unique due to the specific positioning of the fluorine atoms on the phenoxy group, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications .

Properties

IUPAC Name

6-(2,3-difluorophenoxy)hexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2/c1-9(15)5-2-3-8-16-11-7-4-6-10(13)12(11)14/h4,6-7H,2-3,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXUETQMCPFNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCOC1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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